molecular formula C14H15BrN2O3 B12344250 ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12344250
M. Wt: 339.18 g/mol
InChI Key: KNQUWFBHZBEYOY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Catalysts: Various catalysts are used to facilitate the formation of the pyrazole ring and other transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 3-bromo-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 3-chloro-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

ethyl 3-bromo-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C14H15BrN2O3/c1-3-20-14(18)12-9-17(16-13(12)15)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

KNQUWFBHZBEYOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)CC2=CC=C(C=C2)OC

Origin of Product

United States

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